molecular formula C16H22O8S2 B14566057 Acetic acid, 2,2'-[(1-phenylethylidene)bis(sulfonyl)]bis-, diethyl ester CAS No. 61713-31-3

Acetic acid, 2,2'-[(1-phenylethylidene)bis(sulfonyl)]bis-, diethyl ester

Cat. No.: B14566057
CAS No.: 61713-31-3
M. Wt: 406.5 g/mol
InChI Key: JKZCOSBYKBCVJH-UHFFFAOYSA-N
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Description

Acetic acid, 2,2’-[(1-phenylethylidene)bis(sulfonyl)]bis-, diethyl ester is a complex organic compound characterized by its unique structure, which includes acetic acid and sulfonyl groups linked through a phenylethylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2’-[(1-phenylethylidene)bis(sulfonyl)]bis-, diethyl ester typically involves the reaction of acetic acid derivatives with sulfonyl chlorides in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2’-[(1-phenylethylidene)bis(sulfonyl)]bis-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids and carboxylic acids.

    Reduction: Sulfides and alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Acetic acid, 2,2’-[(1-phenylethylidene)bis(sulfonyl)]bis-, diethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of acetic acid, 2,2’-[(1-phenylethylidene)bis(sulfonyl)]bis-, diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester groups may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 2-phenylethyl ester: Shares the acetic acid moiety but lacks the sulfonyl groups.

    Acetic acid, 2,2’-[(1-phenylethylidene)bis(thio)]bis-, diethyl ester: Similar structure but with thio groups instead of sulfonyl groups.

Uniqueness

Acetic acid, 2,2’-[(1-phenylethylidene)bis(sulfonyl)]bis-, diethyl ester is unique due to the presence of both sulfonyl and ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61713-31-3

Molecular Formula

C16H22O8S2

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 2-[1-(2-ethoxy-2-oxoethyl)sulfonyl-1-phenylethyl]sulfonylacetate

InChI

InChI=1S/C16H22O8S2/c1-4-23-14(17)11-25(19,20)16(3,13-9-7-6-8-10-13)26(21,22)12-15(18)24-5-2/h6-10H,4-5,11-12H2,1-3H3

InChI Key

JKZCOSBYKBCVJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CS(=O)(=O)C(C)(C1=CC=CC=C1)S(=O)(=O)CC(=O)OCC

Origin of Product

United States

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